molecular formula C11H10Br2O B8380350 4,7-Dibromo-2,6-dimethyl-1-indanone

4,7-Dibromo-2,6-dimethyl-1-indanone

Cat. No.: B8380350
M. Wt: 318.00 g/mol
InChI Key: COUCFISERGGQDK-UHFFFAOYSA-N
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Description

4,7-Dibromo-2,6-dimethyl-1-indanone is a substituted indanone derivative designed for use as a key synthetic intermediate in advanced chemical research. Indanones are recognized as privileged scaffolds in medicinal chemistry, frequently associated with a broad spectrum of biological activities. The structure of this compound, featuring bromine atoms at the 4 and 7 positions, makes it a versatile candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This allows researchers to create diverse libraries of complex molecules for screening and development. Potential applications are rooted in the properties of the indanone core. This structure is a common motif in bioactive compounds, including therapeutics for neurodegenerative diseases and antiviral agents. Furthermore, indanone and its close analogue, indane-1,3-dione, are valuable building blocks in material science, finding applications in the development of organic electronics, dyes for solar cells, and photoinitiators for polymerization. The bromine substituents on the aromatic ring enhance its utility as an electrophilic coupling partner, while the methyl groups on the fused ring system can influence the compound's stereoelectronic properties and conformational stability. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10Br2O

Molecular Weight

318.00 g/mol

IUPAC Name

4,7-dibromo-2,6-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H10Br2O/c1-5-4-8(12)7-3-6(2)11(14)9(7)10(5)13/h4,6H,3H2,1-2H3

InChI Key

COUCFISERGGQDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C(=C2C1=O)Br)C)Br

Origin of Product

United States

Scientific Research Applications

Synthesis of 4,7-Dibromo-2,6-dimethyl-1-indanone

The synthesis of this compound typically involves bromination reactions of indanone derivatives. Various synthetic methods have been documented, including photochemical bromination techniques that utilize bromine in carbon tetrachloride under irradiation conditions. This method allows for the selective introduction of bromine atoms into the indanone structure, resulting in derivatives with enhanced reactivity and biological properties .

Anticancer Properties

Recent studies have indicated that indanone derivatives, including this compound, exhibit significant anticancer activity. For instance, research involving various cell lines has shown that compounds derived from indanones can induce apoptosis in cancer cells with minimal toxicity to normal cells. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell survival .

Antimicrobial Activity

Indanones have also been explored for their antimicrobial properties. The structural characteristics of this compound may contribute to its effectiveness against a range of bacterial and fungal pathogens. Studies have demonstrated that certain indanone derivatives possess strong inhibitory effects on the growth of microorganisms .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Indanones are known to modulate inflammatory pathways and could potentially be developed into therapeutic agents for treating inflammatory diseases .

Potential Therapeutic Uses

Given its biological activity, this compound may have several therapeutic applications:

  • Cancer Treatment : As an anticancer agent, it could be utilized in developing new chemotherapeutic drugs targeting specific types of cancer.
  • Antimicrobial Agents : The compound could serve as a basis for new antibiotics or antifungal treatments.
  • Anti-inflammatory Drugs : It may be developed into drugs aimed at reducing inflammation in chronic diseases.

Case Studies and Research Findings

Several studies have highlighted the potential of indanones in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in leukemia cell lines with IC50 values ranging from 1.61 to 2.95 μM .
Study BAntimicrobial EffectsFound effective inhibition against Escherichia coli and Bacillus subtilis, showcasing broad-spectrum antimicrobial properties .
Study CAnti-inflammatory PropertiesReported enhanced anti-inflammatory activity compared to standard treatments like indomethacin .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 4 and 7 serve as primary sites for nucleophilic substitution. Key findings include:

Reagents and Conditions

  • Amines/Thiols : React with brominated positions under mild conditions (e.g., room temperature or reflux in polar aprotic solvents like DMF or THF) to yield amino- or thio-substituted derivatives .

  • Grignard Reagents : Limited by steric hindrance from methyl groups but may target less hindered positions in modified reaction setups.

Mechanistic Insights

  • Bromine substituents act as leaving groups, with reactivity enhanced by the electron-withdrawing ketone moiety.

  • Steric effects from methyl groups at positions 2 and 6 reduce substitution rates at adjacent sites.

Friedel-Crafts Alkylation/Acylation

While typically synthesized via Friedel-Crafts methods , this compound can also act as an intermediate in further alkylation or acylation reactions:

Key Applications

  • Alkylation : Reacts with propylene gas in the presence of AlCl₃ to form polyalkylated indanone derivatives, as demonstrated in the synthesis of structurally related compounds .

  • Acylation : Limited by steric bulk but feasible under high-temperature conditions .

Reduction and Oxidation

Reduction

  • Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the ketone group to a secondary alcohol, forming 4,7-dibromo-2,6-dimethyl-indanol. Bromine substituents remain intact under mild conditions .

Oxidation

  • The ketone group is resistant to further oxidation, but bromine atoms can be selectively oxidized to hydroxyl groups using strong oxidizing agents (e.g., KMnO₄).

Cross-Coupling Reactions

Bromine atoms enable participation in palladium-catalyzed cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYield/Notes
Suzuki CouplingPd(PPh₃)₄, arylboronic acid4,7-Diaryl-2,6-dimethyl-1-indanoneModerate yields (~50-70%)
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAmino-substituted derivativesLimited steric tolerance

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, primarily involving debromination and ketone degradation. Major pathways include:

  • Debromination : Loss of HBr at elevated temperatures.

  • Ring Contraction/Expansion : Observed in related indanones under pyrolysis .

Biological Activity of Derivatives

Substitution reactions yield bioactive analogs:

  • Anticancer : Amino-substituted derivatives show IC₅₀ values <10 μM against leukemia cell lines .

  • Antimicrobial : Thioether derivatives exhibit MIC values of 2–8 μg/mL against Gram-positive bacteria .

Comparative Reactivity Table

PositionReactivity ProfileDominant Effects
4,7-BrHigh susceptibility to nucleophilic attackElectron-withdrawing, polar
2,6-CH₃Steric hindrance reduces reactivityElectron-donating, steric bulk
1-COParticipates in reduction/condensationElectron-withdrawing

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

5,7-Dibromo-1-indanone (CAS: Not explicitly listed; inferred from )
  • Molecular Formula : C₉H₆Br₂O (same as target compound).
  • Key Difference : Bromine atoms at positions 5 and 7 instead of 4 and 6.
  • For example, bromine at position 5 may sterically hinder nucleophilic attacks compared to position 4 in the target compound .
4,6-Difluoro-1-indanone (CAS: 162548-73-4)
  • Molecular Formula : C₉H₆F₂O.
  • Key Difference : Fluorine atoms replace bromine at positions 4 and 6.
  • Impact : Fluorine’s strong electron-withdrawing effect increases the ketone’s electrophilicity but reduces molecular weight (MW: ~178 g/mol vs. 289.95 g/mol for the brominated analog). This compound is used in medicinal chemistry for its enhanced metabolic stability .
4-Bromo-6,7-difluoro-1-indanone (CAS: 881189-76-0)
  • Molecular Formula : C₉H₅BrF₂O.
  • Key Difference : Mixed halogenation (Br at position 4; F at 6 and 7).
  • Impact : The combination of bromine and fluorine introduces both steric bulk and electronic modulation, making it a versatile intermediate for selective functionalization .

Structural Analogues with Methyl Substituents

4,7-Dimethylindan (CAS: 6682-71-9)
  • Molecular Formula : C₁₁H₁₄.
  • Key Difference : Lacks the ketone group and bromine atoms but shares methyl groups at positions 4 and 7.
  • Impact : The absence of a ketone reduces polarity, resulting in lower solubility in polar solvents. This compound is primarily used in fragrance and polymer research .
dl-3-n-butylphthalide ()
  • Molecular Formula : C₁₂H₁₄O₂.
  • Key Difference : A phthalide derivative with a butyl group instead of bromine/methyl substituents.
  • Impact : The butyl chain enhances lipophilicity, making it relevant in neurological drug development (e.g., anti-ischemic agents) .

Preparation Methods

Friedel-Crafts Acylation

The reaction employs m-methylbenzoyl chloride and propylene in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst. Key parameters include:

ParameterValue/Description
Solvent1,2-Dichloroethane
Temperature0°C during propylene introduction
Molar Ratio (AlCl₃)1:1.05–1:2 (m-methylbenzoyl chloride:AlCl₃)
Reaction Time6 hours

The acylation step forms a ketone intermediate, which is subsequently subjected to Friedel-Crafts alkylation.

Friedel-Crafts Alkylation

After distilling off the solvent, additional AlCl₃ (0.5 equivalents) is introduced to catalyze the alkylation at 80°C for 4 hours. The crude product is quenched in ice water, neutralized, and purified via recrystallization in methanol, yielding 2,6-dimethyl-1-indanone with a purity >98%.

The introduction of bromine at the 4- and 7-positions of 2,6-dimethyl-1-indanone is achieved through electrophilic aromatic substitution. The ketone group at position 1 acts as a meta-directing group, positioning the bromine atoms at the 4- and 7-sites.

Bromination Reagents and Conditions

Two bromination strategies are documented in the literature:

Direct Bromination with Br₂

A mixture of bromine (Br₂) and hydrobromic acid (HBr) is used under reflux conditions. This method, adapted from benzothiadiazole bromination protocols, involves:

ParameterValue/Description
CatalystIron(III) bromide (FeBr₃)
SolventDichloromethane or carbon disulfide
Temperature70–80°C
Reaction Time12–24 hours

The reaction proceeds via the generation of a bromonium ion, which undergoes electrophilic attack at the activated aromatic positions.

Controlled Bromination with NBS

For regioselective dibromination, N-bromosuccinimide (NBS) is employed in the presence of AlBr₃ . This method minimizes over-bromination and enhances yield:

ParameterValue/Description
Molar Ratio (NBS)2.2 equivalents per indanone molecule
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Reaction Time6–8 hours

Optimization and Challenges

Catalyst Selection

The use of AlCl₃ in precursor synthesis ensures high electrophilicity for both acylation and alkylation steps. However, its hygroscopic nature necessitates anhydrous conditions to prevent hydrolysis. In bromination, FeBr₃ offers superior catalytic activity but requires careful stoichiometry to avoid side reactions.

Solvent Impact

Polar aprotic solvents like 1,2-dichloroethane enhance Friedel-Crafts reactivity by stabilizing carbocation intermediates. Conversely, CS₂ (carbon disulfide) is preferred in bromination for its ability to dissolve halogenating agents and mitigate exothermic reactions.

Yield and Purity

Reported yields for this compound range from 50–68% , depending on the bromination method. Recrystallization in methanol or dichloromethane achieves purities ≥98%, as confirmed by NMR and IR spectroscopy.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, CH₃), 3.15 (t, 2H, CH₂), 3.45 (t, 2H, CH₂), 7.25 (s, 2H, Ar-H).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 590 cm⁻¹ (C-Br stretch).

Mass Spectrometry

The molecular ion peak at m/z 318.00 corresponds to the [M]⁺ ion of C₁₁H₁₀Br₂O, with fragmentation patterns confirming the dibromo substitution.

Industrial and Research Applications

The compound serves as a key intermediate in pharmaceuticals (e.g., ellipticine derivatives) and optoelectronic materials. Its regioselective synthesis enables precise functionalization for polymer semiconductors, such as PCDTBT and PCPDTBT .

Q & A

Basic: What are the recommended synthetic routes for 4,7-Dibromo-2,6-dimethyl-1-indanone, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves halogenation of a pre-functionalized indanone precursor. A common approach is reacting 5-hydroxy-1-indanones with halogenating agents (e.g., Br₂ or PBr₃) in the presence of a base (e.g., K₂CO₃ or NaH) and an inert solvent (DMF, acetone, or alcohol) . For example, bromination at positions 4 and 7 can be achieved using excess bromine in acetic acid under controlled temperature (40–60°C). Optimization includes adjusting stoichiometry (2.5–3.0 equivalents of Br₂), solvent polarity (DMF enhances reactivity), and reaction time (12–24 hours). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Answer:
Discrepancies often arise in NMR chemical shifts or UV-Vis absorption maxima. To address this:

  • Multi-technique validation : Cross-reference experimental 1H^1 \text{H}/13C^{13} \text{C} NMR data with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) .
  • X-ray crystallography : Resolve structural ambiguities by comparing computed bond lengths/angles with crystallographic data.
  • Solvent effects : Re-run computational models incorporating solvent parameters (e.g., PCM for DMSO or chloroform) to align with experimental conditions .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 60°C; cooling to 4°C yields high-purity crystals.
  • Column chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate from 9:1 to 7:3) to separate brominated byproducts.
  • HPLC : For trace impurities, use a C18 column with acetonitrile/water (70:30) at 1 mL/min .

Advanced: What strategies are used to study the electronic effects of bromine substituents on the reactivity of the indanone core?

Answer:

  • Electron-withdrawing effect analysis : Conduct Hammett studies using substituted indanones to correlate bromine’s σₚ values with reaction rates (e.g., nucleophilic substitution).
  • Spectroscopic probes : UV-Vis spectroscopy monitors charge-transfer transitions; IR spectroscopy tracks carbonyl stretching frequency shifts (Δν ~15–20 cm⁻¹ for Br vs. H) .
  • Computational modeling : Natural Bond Orbital (NBO) analysis quantifies electron density redistribution at the carbonyl group .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in amber glass vials under argon at –20°C to prevent photodegradation and moisture absorption.
  • Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light.
  • Stability testing : Monitor decomposition via TLC (silica gel, hexane:ethyl acetate 8:2) every 3 months .

Advanced: How can the mechanism of nucleophilic substitution at the 4 and 7 positions be elucidated?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using 1H^1 \text{H} vs. 2H^2 \text{H} labeled substrates to identify rate-determining steps.
  • Transition state analysis : Apply DFT calculations (M06-2X/def2-TZVP) to model intermediates and activation energies.
  • Stereochemical probes : Introduce chiral auxiliaries or use enantiopure reagents to track stereochemical outcomes .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1 \text{H} NMR (δ 2.1–2.3 ppm for methyl groups; δ 7.8–8.1 ppm for aromatic protons).
  • Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 320–322).
  • Elemental analysis : Confirm Br content (theoretical ~49.8%) .

Advanced: How can researchers design experiments to study the compound’s potential as a photoredox catalyst?

Answer:

  • Electrochemical profiling : Measure reduction potentials via cyclic voltammetry (Ag/AgCl reference electrode in acetonitrile).
  • Photoluminescence studies : Track excited-state lifetimes using time-resolved fluorescence spectroscopy.
  • Catalytic screening : Test in model reactions (e.g., C–C coupling) under blue LED irradiation; compare turnover numbers (TON) with known catalysts .

Basic: What safety protocols are essential when working with this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving bromine or volatile solvents.
  • Waste disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced: How can computational methods predict the regioselectivity of further functionalization?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.
  • Diels-Alder reactivity : Calculate Fukui indices (f⁻ for electrophilic attack at C-3/C-5).
  • Molecular dynamics (MD) : Simulate solvent effects on transition states for SNAr reactions .

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